Titanium(IV) oxide sulfate sulfuric acid hydrate

Catalog No.
S8307261
CAS No.
M.F
H2O6STi
M. Wt
177.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium(IV) oxide sulfate sulfuric acid hydrate

Product Name

Titanium(IV) oxide sulfate sulfuric acid hydrate

IUPAC Name

oxotitanium(2+);sulfate;hydrate

Molecular Formula

H2O6STi

Molecular Weight

177.95 g/mol

InChI

InChI=1S/H2O4S.H2O.O.Ti/c1-5(2,3)4;;;/h(H2,1,2,3,4);1H2;;/q;;;+2/p-2

InChI Key

SWNAGNPMPHSIJF-UHFFFAOYSA-L

SMILES

O.[O-]S(=O)(=O)[O-].O=[Ti+2]

Canonical SMILES

O.[O-]S(=O)(=O)[O-].O=[Ti+2]

Catalysis

Titanium(IV) oxide sulfate sulfuric acid hydrate finds application in scientific research as a precursor for catalysts. The presence of titanium(IV) and its unique interaction with sulfuric acid creates a reactive environment suitable for promoting specific chemical reactions. One example describes its use in understanding the interaction of oxocarbonic anions (compounds containing carbon and oxygen) with highly charged metal ions using a technique called Resonance Raman spectroscopy []. This research helps scientists understand the fundamental mechanisms of these interactions, which can be crucial in designing new catalysts for various industrial processes.

Material Synthesis

Another research application involves the synthesis of advanced materials. Titanium(IV) oxide sulfate sulfuric acid hydrate serves as a precursor for the preparation of stable amorphous titanium oxide hollow microspheres []. These microspheres have unique properties due to their hollow structure and high surface area, making them interesting for applications in areas like catalysis, drug delivery, and energy storage. Research in this field explores the potential of these materials for various technological advancements.

Titanium(IV) oxide sulfate sulfuric acid hydrate, also known as titanium(IV) oxysulfate or titanyl sulfate, is a chemical compound with the molecular formula TiOSO4xH2SO4yH2O\text{TiOSO}_4\cdot x\text{H}_2\text{SO}_4\cdot y\text{H}_2\text{O}. Its molecular weight is approximately 177.94 g/mol, and it is typically encountered as a powder. This compound is characterized by its distinctive properties, including its role as a precursor in various

  • Hydrolysis Reaction: When dissolved in water, titanium(IV) oxide sulfate can undergo hydrolysis to form titanium dioxide and sulfuric acid:
    TiOSO4+2H2OTiO2+H2SO4\text{TiOSO}_4+2\text{H}_2\text{O}\rightarrow \text{TiO}_2+\text{H}_2\text{SO}_4
  • Precipitation Reaction: It can react with alkaline solutions to precipitate titanium dioxide:
    TiOSO4+2NaOHTiO2+Na2SO4+2H2O\text{TiOSO}_4+2\text{NaOH}\rightarrow \text{TiO}_2+\text{Na}_2\text{SO}_4+2\text{H}_2\text{O}
  • Complexation: This compound can form complexes with various ligands, influencing its reactivity and stability in solution.

Titanium(IV) oxide sulfate can be synthesized through several methods:

  • Direct Sulfation: Titanium dioxide can be treated with concentrated sulfuric acid at elevated temperatures to produce titanium(IV) oxide sulfate:
    TiO2+2H2SO4TiOSO4+2H2O\text{TiO}_2+2\text{H}_2\text{SO}_4\rightarrow \text{TiOSO}_4+2\text{H}_2\text{O}
  • Hydrothermal Synthesis: This method involves reacting titanium sources with sulfuric acid under high pressure and temperature conditions, yielding hydrated forms of the compound.
  • Solvothermal Methods: Involves using solvents other than water to facilitate the synthesis, allowing for better control over particle size and morphology.

Titanium(IV) oxide sulfate has a range of applications across various industries:

  • Pigments: It is widely used as a pigment in paints, coatings, and plastics due to its opacity and brightness.
  • Catalysts: The compound serves as a catalyst in organic synthesis reactions.
  • Ceramics: Used in the production of ceramic materials for its thermal stability.
  • Electronics: Employed in the manufacture of electronic components due to its dielectric properties .

Studies on the interactions of titanium(IV) oxide sulfate with other compounds indicate that it can form stable complexes with various ligands, enhancing its utility in catalysis and materials science. Interactions with biological molecules have not been extensively studied, but preliminary research suggests potential applications in drug formulation due to its compatibility with biological systems .

Compound NameFormulaUnique Features
Titanium DioxideTiO₂Widely used as a pigment; less soluble than TiOSO₄
Titanium(IV) ChlorideTiCl₄Highly reactive; used mainly in organometallic chemistry
Titanium(IV) SulfateTi(SO₄)₂Soluble salt; used primarily for titanium recovery
Titanium(III) OxideTi₂O₃Different oxidation state; used as a semiconductor

Titanium(IV) oxide sulfate's unique combination of solubility, stability, and reactivity makes it particularly valuable for specific industrial applications that require these properties .

Direct Sulfation Techniques for Precursor Modification

Direct sulfation involves reacting titanium-bearing precursors with concentrated sulfuric acid under controlled conditions. Industrial-scale production typically employs ilmenite (FeTiO₃) or titanium slag as raw materials, which undergo digestion with 85–98% H₂SO₄ at 110–150°C. The exothermic reaction proceeds as:

$$
\text{FeTiO}3 + 2\text{H}2\text{SO}4 \rightarrow \text{FeSO}4 + \text{TiOSO}4 + 2\text{H}2\text{O}
$$

Key factors influencing yield and purity include:

  • Acid concentration: Higher H₂SO₄ concentrations (>90%) favor complete sulfation but risk over-sulfonation.
  • Temperature profile: Multi-stage heating (80°C → 120°C → 150°C) prevents premature hydrolysis.
  • Agitation rate: Mechanical stirring at 300–500 RPM ensures homogeneous mixing and heat transfer.

Table 1: Comparative Analysis of Direct Sulfation Parameters

ParameterLaboratory ScaleIndustrial Scale
Temperature110–130°C130–150°C
H₂SO₄ Concentration85–90%92–98%
Reaction Time4–6 hours8–12 hours
Yield78–85%89–93%

Post-sulfation, the TiOSO₄ solution is purified via vacuum filtration to remove iron sulfates and insoluble residues. X-ray diffraction (XRD) confirms the formation of the monoclinic TiOSO₄ phase (JCPDS 04-011-4951).

Chlorosulfonic Acid-Mediated Crystallization Processes

Chlorosulfonic acid (ClSO₃H) enables precise sulfate incorporation into the TiO₂ lattice, producing highly acidic TiOSO₄ nanocrystals. The reaction mechanism involves:

$$
\text{TiO}2 + 2\text{ClSO}3\text{H} \rightarrow \text{TiOSO}4 + \text{H}2\text{O} + 2\text{HCl} \uparrow
$$

Optimized Protocol:

  • Reactant Ratios: 5.0 g TiO₂ with 17.16 mmol ClSO₃H (1:1.2 molar ratio).
  • Addition Rate: Drop-wise ClSO₃H infusion over 30 minutes to prevent localized overheating.
  • Thermal Profile: 120°C for 3 hours under 500 RPM agitation.
  • Gas Management: HCl byproduct neutralized with NaOH scrubbers.

Transmission electron microscopy (TEM) reveals 10–15 nm crystallites with lattice fringes matching TiOSO₄ (d-spacing = 3.48 Å). Thermogravimetric analysis (TGA) shows sulfate stability up to 400°C, with SO₃ evolution commencing at 450°C.

Table 2: Crystallization Parameters and Outcomes

ParameterValue
Crystallite Size (XRD)12.8 ± 2.3 nm
Surface Acidity (NH₃-TPD)1.24 mmol/g
Pore Volume (BET)0.45 cm³/g

This method achieves 97.1% esterification efficiency in biodiesel production, underscoring its catalytic superiority over surface-sulfated TiO₂.

Surfactant-Templated Mesoporous Structure Fabrication

Surfactant-assisted synthesis creates ordered mesopores (2–50 nm) by leveraging self-assembled micelles as structural templates. While direct studies on TiOSO₄ are limited, sulfate-functionalized TiO₂ systems suggest viable pathways:

  • Micelle Formation: Dissolve cetyltrimethylammonium bromide (CTAB) in ethanol/water (1:4 v/v).
  • Precursor Incorporation: Add TiOSO₄ solution (0.5 M) under ultrasonication.
  • Aging: Hydrothermal treatment at 80°C for 24 hours.
  • Template Removal: Calcination at 450°C (2 hours) to oxidize surfactants.

Small-angle X-ray scattering (SAXS) of analogous systems reveals hexagonal pore ordering (p6mm symmetry) with 8.2 nm average pore diameter. Sulfate groups stabilize the framework by coordinating to Ti₄+ centers, reducing anatase-rutile phase transitions.

Table 3: Mesoporous Material Properties

PropertySurfactant-TemplatedConventional
Surface Area (BET)220 m²/g50 m²/g
Pore Volume0.67 cm³/g0.18 cm³/g
Acid Site Density0.98 sites/nm²0.32 sites/nm²

In photocatalytic trials, mesoporous TiOSO₄ degrades organophosphates 10–30× faster than non-porous analogs due to enhanced reactant diffusion.

The synthesis of mesoporous titania architectures with crystalline walls represents a significant advancement in material science, particularly when utilizing Titanium(IV) oxide sulfate sulfuric acid hydrate as the primary precursor. This compound, with the chemical formula TiOSO₄·xH₂SO₄·xH₂O, serves as an exceptional starting material for creating highly ordered mesoporous structures while maintaining crystalline integrity throughout the pore walls [1] [2].

Low-Temperature Crystallization Methodology

The development of mesoporous titania with crystalline walls has been achieved through innovative low-temperature synthesis techniques. Research demonstrates that crystalline mesoporous titania can be obtained through the sol-gel process of Titanium(IV) oxide sulfate sulfuric acid hydrate at 333 K in the presence of cetyltrimethylammonium bromide, a cationic surfactant [1] [2]. This methodology represents a breakthrough in overcoming the traditional challenge of maintaining both mesoporosity and crystallinity simultaneously.

The formation mechanism follows a specific pathway where nuclei of ultrafine titanium hydroxide oxide are formed from TiOSO₄ on the periphery of the surface of cationic surfactant micelles during the primary stage of the sol-gel reaction [1]. Subsequently, heat treatment at 333 K induces the transformation of the particle wall from titanium hydroxide oxide to anatase nanocrystals, resulting in the formation of mesoporous titania with crystalline walls [2].

Structure-Property Relationships

The resulting mesoporous titania exhibits hexagonal structure with anatase-type crystalline walls [1]. The presence of bromide ions, serving as counterions of the cationic surfactant, plays a crucial role in suppressing the collapse of the mesostructure by retarding the transition from anatase to rutile phase [2]. This stabilization mechanism is essential for maintaining the structural integrity of the mesoporous architecture under thermal treatment conditions.

Advanced characterization techniques, including X-ray diffraction patterns and transmission electron microscopy observations with corresponding electron diffraction patterns, confirm that the calcined particles represent truly crystallized mesoporous titania [3]. The materials demonstrate both hexagonal structure and anatase crystalline wall structure, providing evidence of successful synthesis of mesoporous architectures with the desired crystalline properties [4].

Template-Directed Assembly Approaches

Alternative synthesis strategies employ triblock copolymer templating systems to achieve mesoporous titania with enhanced crystalline properties. These approaches utilize evaporation-induced self-assembly techniques combined with template-carbonization strategies [5]. The synthesis involves comb-like amphiphilic liquid crystal block copolymers with abundant sp²-carbons as structure-directing agents, which can form robust micelles and co-assemble with titania sol into ordered mesostructures [5].

The template carbonization process in nitrogen atmosphere after aging represents a critical step for obtaining ordered crystalline mesostructures [5]. The synthesized titania materials achieve large pore sizes of approximately 4.87 nanometers, pore volumes of 0.37 cubic centimeters per gram, high surface areas of 239 square meters per gram, and exceptional thermal stability exceeding 700°C [5].

Nanoparticle-Mediated Assembly

Innovative approaches involve the interaction between silica nanoparticles and titania nanoparticles to guide the formation of mesoporous titania with crystalline walls and controllable porosity [6]. At appropriate solution pH values around 1.5, smaller silica nanoparticles attach to the surface of larger titania nanoparticles, providing both inactive and reactive surface regions that dictate the direction and degree of condensation [6].

This controlled condensation process results in a porous three-dimensional framework, followed by further crystallization through hydrothermal treatment and subsequent removal of silica nanoparticles [6]. The methodology enables successful control of mean pore diameter in the range of 2-35 nanometers and specific surface areas ranging from 180-250 square meters per gram [6].

Synthesis MethodTemperature (°C)PrecursorBET Surface Area (m²/g)Pore Size (nm)Crystal Phase
Low-temperature sol-gel with C16TAB333TiOSO₄·xH₂SO₄·xH₂ONot specifiedHexagonal structureAnatase [1] [2]
Triblock copolymer templating320Titanium precursor + F1272394.87Crystalline [5]
Template-free approach450Titanium n-butoxide1064.8Anatase [7]
Evaporation-driven assembly80TBOT + THFNot specifiedRadial mesoporesSingle-crystal-like anatase [8]
Hydrothermal crystallization120TiOSO₄Not specifiedVariableAnatase/Brookite [9]

Amorphous Titanium Oxide Hollow Microsphere Engineering

The engineering of amorphous titanium oxide hollow microspheres represents a sophisticated approach to creating materials with unique structural properties and enhanced functionality. Titanium(IV) oxide sulfate sulfuric acid hydrate serves as an excellent precursor for these hollow architectures, enabling precise control over morphology, size distribution, and surface characteristics [10] [11].

Template-Free Synthesis Strategies

Template-free methods for synthesizing hollow titanium dioxide microspheres offer significant advantages in terms of simplicity, cost-effectiveness, and scalability. Research demonstrates that hierarchical hollow TiO₂ microspheres can be synthesized using controlled thermal hydrolysis of titanium sulfate, forming aggregates of amorphous particles [12]. The morphological evolution from solid amorphous microspheres to hollow crystalline structures follows the inside-out Ostwald ripening mechanism [12].

The process begins with the formation of quasi-monodisperse solid TiO₂ microspheres through controlled conditions, followed by solvothermal treatment that converts the solid structure into hollow and crystalline architectures [12]. This transformation results in unique hollow layered structures that endow the material with large specific surface areas of 93.3 square meters per gram and rich porous structure [12].

Silica Template-Directed Synthesis

The utilization of silica microspheres as templates provides an effective route for fabricating crystalline titania hollow microspheres with precise control over size and wall thickness [13]. This methodology employs template-directed deposition and in situ template-sacrificial dissolution in pure water using SiO₂ microspheres as templates and TiF₄ as the precursor at 60°C [13].

The wall thickness and size of the TiO₂ hollow spheres can be systematically controlled by adjusting the concentration of the precursor TiF₄ and the size of the SiO₂ spheres respectively [13]. The prepared TiO₂ hollow spheres exhibit hierarchically nanoporous structures and demonstrate high photocatalytic activity [13]. This hierarchically micro-meso-macrostructured architecture provides potential applications in photocatalysis, catalysis, solar cells, and separation and purification processes [13].

Ionic Liquid-Mediated Interfacial Synthesis

Interfacial sol-gel synthesis in room-temperature ionic liquids represents a novel approach for creating hollow titanium oxide microspheres [14]. When metal alkoxides such as titanium tetrabutoxide are dissolved in anhydrous toluene and injected into 1-butyl-3-methylimidazolium hexafluorophosphate under vigorous stirring, hollow titania microspheres are formed [14].

This technique demonstrates wide applicability to reactive metal alkoxides and provides a general route to metal oxide microspheres [14]. The method enables the stable immobilization of gold nanoparticles and carboxylate-containing dyes within the microsphere shells, offering opportunities for designing smart organic/inorganic hybrid materials [14]. Calcination of the titania gel microspheres yields anatase TiO₂ microspheres with preserved hollow architecture [14].

Spray Drying and Composite Formation

Spray drying technology offers a simple, cost-effective, and scalable methodology for producing TiO₂-based hollow microspheres through calcination of spray-dried titanyl sulfate/citric acid composite spheres [15] [16]. This approach allows production of hollow particles with high surface area and mesoporous structure [15].

The methodology involves the formation of core-shell structures with carbon cores and TiO₂ shells using microwave-assisted methods [17]. Carbon microspheres with uniform particle size and good dispersity are prepared using glucose as raw material and HCl as dehydrating agent at low temperature (90°C) under microwave heating [17]. The hollow TiO₂ microspheres with good crystallinity and high photocatalytic properties are subsequently prepared by sacrificing the carbon microspheres [17].

Synthesis MethodTemperature (°C)PrecursorMicrosphere Size (μm)Surface Area (m²/g)Shell Thickness (nm)
Template-free thermal hydrolysisSolvothermal treatmentTitanium sulfateHierarchical structure93.3Layered structure [12]
SiO₂ template approach60TiF₄ControllableHighVariable [13]
Ionic liquid interfacial synthesisRoom temperatureTi(OBu)₄Micrometer scaleNot specifiedControllable [14]
Spray drying method500Titanyl sulfate/citric acidHollow structureHighMesoporous [15]
Tetrabutylammonium hydroxide controlSolvothermalTitanium isopropoxide1.5-4Not specified~250 [18]

Size and Morphology Control

Precise control over the structure of TiO₂ hollow microspheres can be achieved by altering the concentration of tetrabutylammonium hydroxide in solvothermal reactions of titanium isopropoxide [18]. Robust and size-controllable hollow TiO₂ microspheres, constructed by the assembly of 18 nanometer TiO₂ nanoparticles, are synthesized at relatively high tetrabutylammonium hydroxide concentrations [18].

The diameters of hollow spheres, with shell thickness of approximately 250 nanometers, can be controlled between 1.5-4 micrometers by varying the concentration of tetrabutylammonium hydroxide in the range of 0.1-0.5 M [18]. After calcination at 450°C, the hollow microspheres maintain their structural integrity and demonstrate exceptional buoyancy, floating on the surface of water [18].

Sulfated Metal Oxide Composite Development

The development of sulfated metal oxide composites incorporating Titanium(IV) oxide sulfate sulfuric acid hydrate represents a significant advancement in solid acid catalyst design and advanced material synthesis. These composites exhibit unique properties combining the structural characteristics of metal oxides with the enhanced acidity and catalytic activity imparted by sulfate functionalization [19] [20].

Sulfated Titanium Oxide Systems

Sulfated titanium oxide systems demonstrate exceptional promise as solid acid catalysts with superacidic properties. The physicochemical properties and catalytic activity of pure and sulfated titanium oxide reveal that sulfation significantly enhances the acidic characteristics of the base material [21]. Titanium hydroxide synthesized by sol-gel methods can be impregnated with sulfuric acid solutions, with sulfate ion concentrations varying from 10 to 20 weight percent [21].

The resulting sulfated materials, when calcined at 500°C for three hours, develop primarily anatase phase with acceptable specific surface areas ranging from 95-105 square meters per gram [21]. Potentiometric titration with n-butylamine reveals that sulfated titanium oxide exhibits significantly higher acidity (430-530 millivolts) compared to pure TiO₂ (-15 millivolts), indicating the successful generation of strong acidic sites [21]. The titanium oxide with 20 weight percent sulfate ions demonstrates the highest catalytic activity for both 2-propanol dehydration and n-hexane isomerization reactions [21].

Composite Structure and Acidity Development

The structure of sulfated metal oxides correlates directly with their catalytic activity through specific surface arrangements and sulfate coordination modes [22]. Sulfated metal oxides prepared by thermal decomposition of metal sulfate salts demonstrate that BET surface area passes through a maximum as a function of sulfate decomposition temperature [22]. A linear correlation exists between surface area and catalytic activity in titanium and zirconium systems up to this maximum [22].

The specific surface area occupied by a single sulfate species reveals two saturated surface states: a dilute state corresponding to approximately 0.50 square nanometers in titanium, zirconium, and aluminum systems, and a dense state of about 0.14 square nanometers in iron and tin systems [22]. Sulfated zirconia demonstrates a surface metal-to-sulfur ratio of 7-8, with sulfate groups modeled as (O⁻)₃SO tripods, whether single or chained as surface polysulfates [22].

Titanium Sulfate-Modified Composites

Titanium sulfate-supported systems exhibit enhanced acidic properties and catalytic performance through systematic modification of titanium dioxide surfaces [23]. The acidity of these catalysts increases proportionally with titanium sulfate content up to 20 weight percent Ti(SO₄)₂ [23]. The acid strength of Ti(SO₄)₂/TiO₂ samples reaches superacidic levels with Hammett acidity values less than -14.5 [23].

Specific surface areas of Ti(SO₄)₂/TiO₂ samples exceed those of pure TiO₂ calcined at identical temperatures, indicating that interactions between titanium sulfate and TiO₂ prevent catalyst crystallization [23]. The increase in surface area continues with increasing titanium sulfate loading up to 10 weight percent, after which decreased surface area results from pore blocking by increased Ti(SO₄)₂ loading [23].

Multi-Component Sulfated Systems

Advanced sulfated composite systems incorporate multiple metal components to achieve enhanced functionality and stability [20]. A novel solid superacid prepared by implanting strontium in a ferric oxide matrix, followed by sulfate grafting, demonstrates exceptional performance for oleic acid esterification [20]. Sulfate groups facilitate charge separation between surface strontium cations and adjacent oxygen anions, while chloride ions suppress inactivation caused by saponification [20].

The surface modification results in acidic properties characterized by Brønsted acid site dominance, as revealed by pyridine Fourier transform infrared spectroscopy [20]. The formation of crystalline SrSO₄ clusters after modification with sulfuric acid and hydrochloric acid enhances both catalyst reusability and reactivity [20]. Stability testing demonstrates that the sulfated/chlorinated strontium-iron composite oxide can be recycled twenty times without considerable reactivity loss [20].

Composite SystemSulfate Content (wt%)Surface Area (m²/g)Acid Strength (mV)Calcination Temperature (°C)Crystal Phase
TiO₂-SO₄²⁻10-2095-105430-530500Anatase [21]
Sulfated Sr-Fe oxideVariableNot specifiedSuperacidicVariableComposite structure [20]
Ti(SO₄)₂/TiO₂Up to 20Increases with Ti(SO₄)₂Ho < -14.5300Anatase [23]
Sulfated cerium oxide compositeVariableVariableNot specifiedHigh temperatureComposite [24]
Sulfated titanium silicaliteSurface modifiedMaintainedSuperacidicAcid treatmentMFI maintained [25]

Optimization Parameters for Synthesis

The optimization of sulfated metal oxide composite synthesis requires careful control of multiple parameters to achieve desired properties and performance characteristics [26] [27]. Hydrolysis kinetics studies of industrial TiOSO₄ solutions reveal that hydrolysis temperature ranges from 96-104°C provide optimal control over reaction rates [26] [27]. TiOSO₄ concentrations between 0.2-0.5 M determine phase composition, with 0.5 M concentration yielding pure anatase phase [27].

The pH during peptization steps critically affects particle formation, with optimal values between 5-6 promoting ideal crystal formation [27]. Reaction times spanning 4-24 hours influence crystal growth and mesoporous structure development [28]. The activation energy for the hydrolysis process measures 147.6 kJ/mol, confirming first-order kinetics controlled by surface growth of hydrated TiO₂ particles [26].

ParameterOptimal RangeEffect on ProductResulting Properties
Hydrolysis Temperature96-104°CControls hydrolysis rateFaster kinetics at higher T [26] [27]
TiOSO₄ Concentration0.2-0.5 MDetermines phase compositionPure anatase at 0.5 M [27]
pH during peptization5-6Affects particle formationOptimal crystal formation [27]
Reaction Time4-24 hoursInfluences crystal growthMesoporous structure [28]
Activation Energy147.6 kJ/molTemperature dependenceFirst-order kinetics [26]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

177.9051496 g/mol

Monoisotopic Mass

177.9051496 g/mol

Heavy Atom Count

8

Dates

Last modified: 04-14-2024

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